molecular formula C6H11N3 B15317591 trimethyl-1H-imidazol-5-amine

trimethyl-1H-imidazol-5-amine

Cat. No.: B15317591
M. Wt: 125.17 g/mol
InChI Key: LACODAPPNBTQMG-UHFFFAOYSA-N
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Description

Trimethyl-1H-imidazol-5-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of three methyl groups attached to the imidazole ring and an amine group at the fifth position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-1H-imidazol-5-amine can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the use of trimethylsilyltrifluoromethanesulfonate as a catalyst under microwave radiation, resulting in high yields under short reaction times .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms or the carbon atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Trimethyl-1H-imidazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.

    Industry: The compound is used in the development of agrochemicals, dyes, and functional materials

Mechanism of Action

The mechanism of action of trimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Trimethyl-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:

    1H-imidazole: The parent compound without any methyl groups.

    2-methyl-1H-imidazole: A derivative with a single methyl group at the second position.

    4,5-dimethyl-1H-imidazole: A derivative with two methyl groups at the fourth and fifth positions.

Uniqueness

The presence of three methyl groups and an amine group at the fifth position makes this compound unique. These structural features can influence its chemical reactivity and biological activity, distinguishing it from other imidazole derivatives.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2,3,5-trimethylimidazol-4-amine

InChI

InChI=1S/C6H11N3/c1-4-6(7)9(3)5(2)8-4/h7H2,1-3H3

InChI Key

LACODAPPNBTQMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C)C)N

Origin of Product

United States

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